molecular formula C21H22FN3O2 B5377042 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone

1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone

Cat. No. B5377042
M. Wt: 367.4 g/mol
InChI Key: KNYRRTOANHYWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been shown to have a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects on Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments is its potential therapeutic effects on various diseases, which may provide valuable insights into the development of new treatments. However, one limitation of using 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is its potential toxicity and adverse effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone. One area of research is the development of new 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone on other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and toxicity of 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone and its derivatives.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. It has been shown to have potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and depression. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been studied for its potential use as an analgesic and anti-inflammatory agent. While there are advantages and limitations to using 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments, there are several future directions for research on 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, including the development of new derivatives and investigation of its potential therapeutic effects on other diseases.

Synthesis Methods

1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to produce ethyl 2-(4-fluorophenyl)-2-oxoacetate. The resulting compound is then reacted with 4-phenylpiperazine to produce 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been used in various scientific research studies, particularly in the field of pharmacology. It has been shown to have potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and depression. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-6-8-19(9-7-17)25-15-16(14-20(25)26)21(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRRTOANHYWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.